molecular formula C28H36O8 B10818263 Angeloylgomisin

Angeloylgomisin

Cat. No.: B10818263
M. Wt: 500.6 g/mol
InChI Key: ZSAUXCVJDYCLRS-GDNBJRDFSA-N
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Description

Angeloylgomisin is a lignan compound predominantly found in the fruits of Schisandra chinensis and the roots of Angelica Dahurica. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, antiproliferative, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin involves several steps, including the extraction and purification from natural sources. The compound can be isolated using chromatographic techniques such as silica gel, octadecyl silica gel, and Sephadex LH-20 . The extraction process typically involves the use of solvents like ethanol and water, followed by purification through high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Schisandra chinensis fruits. The fruits are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Angeloylgomisin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Angeloylgomisin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Angeloylgomisin is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:

  • Gomisin H
  • Schisandrin
  • (+)-Gomisin M2
  • (-)-Rubschisandrin
  • Schisanol

Uniqueness: this compound is unique due to its potent biological activities and its ability to activate PPAR-γ, which is not commonly observed in other lignans . This makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C28H36O8

Molecular Weight

500.6 g/mol

IUPAC Name

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10-

InChI Key

ZSAUXCVJDYCLRS-GDNBJRDFSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C

Origin of Product

United States

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